

The Architecture of a Lasso Peptide: A Technical Guide to Lariatin A

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Compound of Interest

Compound Name: *Lariatin A*
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Abstract

Lariatin A is a potent antimycobacterial lasso peptide produced by the bacterium *Rhodococcus* sp. K01-B0171. Its unique and highly constrained structure, characterized by a threaded macrolactam ring, confers remarkable stability and biological activity. This document provides an in-depth technical overview of the structure, biosynthesis, and biological properties of **Lariatin A**, intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Molecular Structure and Physicochemical Properties

Lariatin A is a cyclic peptide composed of 18 L-amino acid residues. Its defining feature is a "lasso" structure, where the C-terminal tail of the peptide is threaded through and sterically trapped within a macrolactam ring. This ring is formed by an isopeptide bond between the α -amino group of the N-terminal Glycine (Gly1) and the γ -carboxyl group of a Glutamic acid residue at position 8 (Glu8).^[1]

The primary amino acid sequence of **Lariatin A** is: Gly-Leu-Val-Tyr-Val-Tyr-Arg-Glu-Trp-Val-Gly-His-Ser-Asn-Val-Ile-Lys-Pro

The three-dimensional conformation of **Lariat****A** has been elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The structure is characterized by a small antiparallel β -sheet formed between the Tyr6-Arg7 and His12-Ser13 residues.[1] This rigid conformation is believed to be crucial for its biological activity.

Table 1: Physicochemical Properties of **Lariat****A**

Property	Value	Reference
Molecular Formula	C ₉₄ H ₁₄₄ N ₂₇ O ₂₅	[1]
Molecular Weight	2051.3 g/mol	[1]
Appearance	Pale yellow powder	[1]

Isolation and Purification

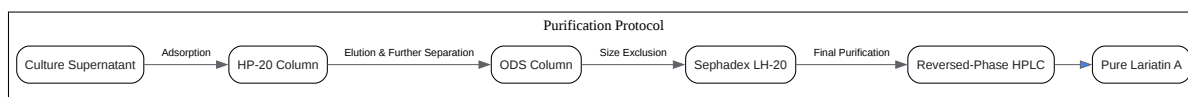
Lariat**A** is isolated from the culture broth of *Rhodococcus* sp. K01-B0171. The general protocol for its purification involves a multi-step chromatographic process.

Fermentation and Extraction

Rhodococcus sp. K01-B0171 is cultured in a suitable broth medium. After a sufficient incubation period (e.g., 4 days), the culture broth is centrifuged to separate the supernatant from the mycelia.[1]

Chromatographic Purification

The supernatant containing **Lariat****A** is subjected to a series of column chromatography steps to isolate the pure compound. A typical purification workflow is as follows:



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Figure 1: General workflow for the isolation and purification of **Lariat**in **A**.

The specific details of the chromatographic conditions, such as the types of resins, solvent systems, and gradient profiles, are crucial for successful isolation and can be found in the primary literature.^{[1][2]}

Structure Elucidation Methodology

The determination of the complex three-dimensional structure of **Lariat**in **A** relied heavily on modern spectroscopic techniques, primarily high-resolution mass spectrometry and advanced NMR spectroscopy.

Mass Spectrometry

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was used to determine the exact molecular weight and elemental composition of **Lariat**in **A**, leading to the deduction of its molecular formula.^[1]

NMR Spectroscopy

The elucidation of the planar structure and the three-dimensional conformation was achieved through a combination of one- and two-dimensional NMR experiments. These experiments, conducted in deuterated water (D₂O), included:

- ¹H NMR: To identify the proton signals and their multiplicities.
- ¹³C NMR: To identify the carbon signals.
- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid residue.
- TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which was crucial for sequencing the amino acid residues.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing the necessary distance restraints for 3D structure calculation.^[1]
- ROESY (Rotating-frame Overhauser Effect Spectroscopy): Also used for determining spatial proximity of protons.

The final 3D structure was calculated using dynamical simulated annealing methods based on the distance restraints obtained from the NOESY spectra.^[1]

Note: While the specific chemical shifts and coupling constants are fundamental for structural verification, a detailed table of these values for **Lariatins A** is typically found in the supplementary information of the primary publication by Iwatsuki et al. (2006) in the Journal of the American Chemical Society.

Biosynthesis of Lariatins A

Lariatins A is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, designated as the lar cluster.

The Lariatins Gene Cluster

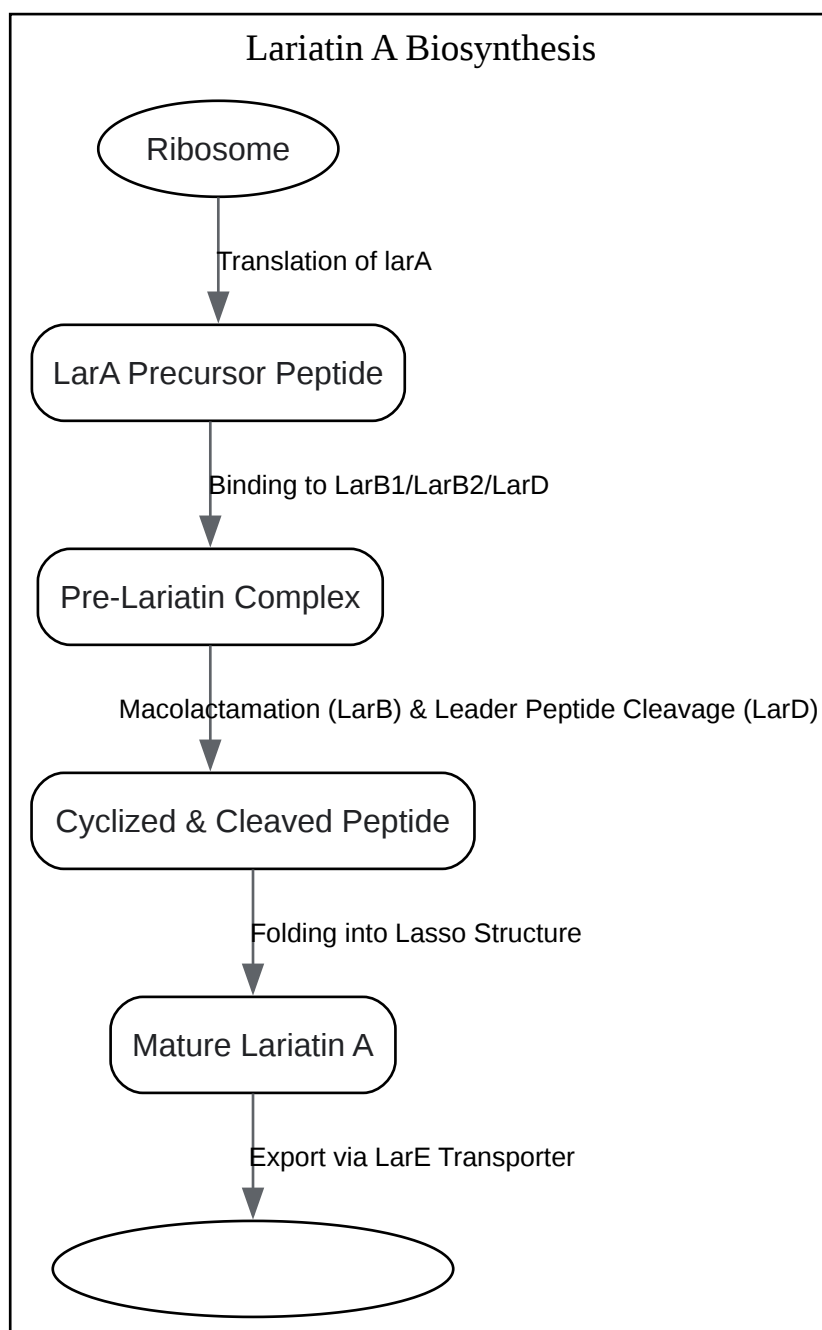
The lar gene cluster from *Rhodococcus* sp. K01-B0171 consists of five key open reading frames (ORFs): larA, larB, larC, larD, and larE.

- larA: Encodes the precursor peptide, LarA, which consists of an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified to become **Lariatins A**.
- larB and larD: Encode maturation enzymes responsible for the processing of the LarA precursor. LarB is a macrolactam synthetase, and LarD is a protease that cleaves the leader peptide. More specifically, the B enzyme function is split between two proteins, LarB1 (encoded by larC in some literature) which recognizes the leader peptide, and LarB2 (encoded by larD in some literature) which contains the catalytic residues for cleavage.

- **larE**: Encodes an ABC transporter protein responsible for the export of the mature **Lariat** **A** out of the bacterial cell.

Proposed Biosynthetic Pathway

The biosynthesis of **Lariat** **A** begins with the ribosomal synthesis of the LarA precursor peptide. The leader peptide portion of LarA acts as a recognition motif, guiding the core peptide to the modifying enzymes.



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Figure 2: Proposed biosynthetic pathway of **Lariat**in **A**.

Biological Activity and Mechanism of Action

Lariatin **A** exhibits potent and selective antimicrobial activity, particularly against *Mycobacterium* species.

Table 2: Antimycobacterial Activity of **Lariat**in **A**

Organism	MIC (µg/mL)	Reference
<i>Mycobacterium smegmatis</i>	3.13	[2]
<i>Mycobacterium tuberculosis</i>	0.39	[2]

Mechanism of Action

The precise molecular target of **Lariat**in **A** is an area of ongoing research. Structure-activity relationship studies have revealed that specific amino acid residues are critical for its antimycobacterial activity. In particular, Lysine at position 17 (Lys17) has been identified as being essential. It is believed that the rigid, lasso structure protects the peptide from proteolytic degradation and presents a specific conformation for target binding. While a definitive mechanism has not been fully elucidated, some evidence suggests that lasso peptides can inhibit essential cellular processes, with some studies pointing towards the ribosome as a potential target. Further investigation is required to fully understand the molecular basis of **Lariat**in **A**'s potent antimycobacterial effects.

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References

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